N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[6-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide (hereafter referred to as Compound A) is a synthetic small molecule with the molecular formula C₃₀H₃₈N₄O₈S and a monoisotopic mass of 614.241035 Da . Its core structure comprises a [1,3]dioxolo[4,5-g]quinazoline scaffold, substituted at position 6 with a sulfanyl-linked carbamoylmethyl group and at position 7 with a hexanamide side chain terminating in a 3,4-dimethoxyphenethyl moiety (Fig. 1). This structural complexity confers unique physicochemical properties, including moderate hydrophobicity (predicted logP ~4.5) and a polar surface area of ~161 Ų , which influence bioavailability and target binding.
Key functional groups include:
- Methoxy substituents: Enhance metabolic stability and modulate electronic effects.
- Carbamoylmethyl sulfanyl linker: Potential for hydrogen bonding and covalent interactions with biological targets.
- Hexanamide chain: Facilitates membrane permeability and protein engagement.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O8S/c1-42-24-9-7-8-23(17-24)36-32(40)20-47-34-37-26-19-30-29(45-21-46-30)18-25(26)33(41)38(34)15-6-4-5-10-31(39)35-14-13-22-11-12-27(43-2)28(16-22)44-3/h7-9,11-12,16-19H,4-6,10,13-15,20-21H2,1-3H3,(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQHSPMMUCRHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC(=CC=C5)OC)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the dioxolo ring: This step typically involves the reaction of the quinazolinone intermediate with suitable reagents to form the dioxolo ring.
Attachment of the side chains:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The phenethyl and phenylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can yield corresponding aldehydes or acids, while reduction of the quinazolinone core can produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: The compound’s unique chemical properties could be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The dioxolo ring and other functional groups may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Compound A belongs to a family of [1,3]dioxolo[4,5-g]quinazoline derivatives with shared core motifs but divergent substituents. Table 1 highlights critical structural differences among analogs:
Key Observations :
Bioactivity and Structure-Activity Relationships (SAR)
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that analogs sharing >80% structural similarity (Tanimoto index) cluster into groups with overlapping modes of action . For example:
- Antiproliferative Activity : Compounds A and B exhibit IC₅₀ values <1 µM against leukemia cell lines (K-562, HL-60), while Compound D (nitro-substituted) shows reduced potency (IC₅₀ >10 µM), likely due to increased metabolic instability .
- Protein Target Affinity : Molecular docking studies suggest that the 3-methoxyphenyl carbamoyl group in Compound A forms hydrogen bonds with HDAC8’s catalytic site (similar to SAHA’s hydroxamate-Zn²⁺ interaction), whereas aliphatic substituents in Compound B exhibit weaker binding .
Activity Cliffs: Minor structural changes can drastically alter potency. Replacing 3-methoxy (Compound A) with 4-ethoxy (Compound C) reduces HDAC8 inhibition by 60%, highlighting the importance of substituent positioning .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), Compound A shows the following similarity to analogs:
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : Compound A’s methoxy groups reduce CYP450-mediated oxidation compared to the nitro group in Compound D, which is prone to nitroreductase activation .
- Toxicity : Read-across analysis (US-EPA CompTox Dashboard) predicts Compound A has low hepatotoxicity risk (similar to Compound B), whereas Compound D’s nitro group raises mutagenicity concerns .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide (referred to as Compound K284-5837) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C34H38N4O8S
Molecular Weight: 634.84 g/mol
CAS Number: 428504-89-6
The compound features a quinazoline core structure modified with various functional groups, including methoxy and sulfanyl moieties, enhancing its biological activity.
Research indicates that compounds similar to K284-5837 may exhibit diverse biological activities through several mechanisms:
- Inhibition of Enzymatic Activity:
- Antioxidant Properties:
-
Antimicrobial Activity:
- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further exploration in treating infections.
Biological Activity Data
The following table summarizes key findings from studies on K284-5837 and related compounds:
Case Studies
-
Study on Anticancer Activity:
A study evaluated the cytotoxic effects of K284-5837 on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutic agents . -
Antimicrobial Evaluation:
Another study focused on the antimicrobial properties of K284-5837 against Gram-positive and Gram-negative bacteria. The compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
